molecular formula C18H10ClN3OS2 B2747721 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide CAS No. 1321819-69-5

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2747721
CAS No.: 1321819-69-5
M. Wt: 383.87
InChI Key: ICJWKBUQDAFWFL-UZYVYHOESA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the prop-2-yn-1-yl group and the chloro substituent. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific biological targets makes it valuable for investigating cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one
  • 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde

Uniqueness

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3OS2/c1-2-8-22-16-12(19)4-3-5-14(16)25-18(22)21-17(23)11-6-7-13-15(9-11)24-10-20-13/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWKBUQDAFWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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